molecular formula C9H9N3 B3120786 2-(5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 27305-70-0

2-(5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B3120786
CAS RN: 27305-70-0
M. Wt: 159.19 g/mol
InChI Key: KFJQEHNCMPSEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-1H-pyrazol-3-yl)pyridine, also known as 5-methyl-1H-pyrazol-3-ylpyridine, is an organic compound with a molecular formula of C6H7N3 . It is a heterocyclic compound containing a pyrazole and a pyridine ring fused together. It is a white to off-white solid .


Synthesis Analysis

The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The retrosynthesis analysis suggests that it can be synthesized from 3-Bromopyridine and 3-Methylpyrazole.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole and a pyridine ring fused together. The InChI code is 1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) and the InChI key is KFJQEHNCMPSEJG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 159.19 g/mol . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Proton Transfer Studies

2-(5-Methyl-1H-Pyrazol-3-yl)pyridine and its derivatives have been studied for their unique proton transfer properties. Vetokhina et al. (2012) explored the photoreactions of these compounds, revealing three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are indicated by dual luminescence and a bimodal irreversible kinetic coupling of the two fluorescence bands (Vetokhina et al., 2012).

Electroluminescence in OLEDs

The ligands related to this compound have been successfully synthesized for use in orange-red iridium(III) complexes. Su et al. (2021) reported that these complexes showed high phosphorescence quantum yields and were effective as emitters in organic light-emitting devices (OLEDs), achieving high external quantum efficiencies (Su et al., 2021).

Coordination Chemistry and Synthesis of Complexes

This compound has been utilized in the synthesis and characterization of various metal complexes. Zhu et al. (2014) synthesized mononuclear complexes with this ligand, demonstrating diverse coordination geometries and analyzing their 3D supramolecular networks formed through hydrogen bonds and weak molecular interactions (Zhu et al., 2014).

Application in Catalysis

Derivatives of this compound have found applications in catalysis. Nyamato et al. (2015) synthesized new complexes using these derivatives as ligands, which were active in ethylene oligomerization reactions, producing various oligomers with significant efficiency (Nyamato et al., 2015).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJQEHNCMPSEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(5-methyl-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.